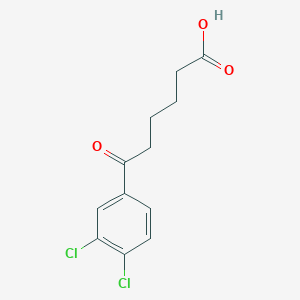

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dichlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVRWDKISNQXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645377 | |

| Record name | 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-10-7 | |

| Record name | 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Compound Construction

Retrosynthetic analysis of 6-(3,4-dichlorophenyl)-6-oxohexanoic acid reveals several logical disconnection points. The most apparent disconnections are at the C-C bond between the carbonyl group and the phenyl ring, and the C-C bonds within the hexanoic acid chain.

A primary retrosynthetic approach involves a Friedel-Crafts acylation reaction. This strategy disconnects the molecule into a 3,4-dichlorobenzene moiety and a 6-oxohexanoic acid derivative, such as the corresponding acyl chloride or anhydride (B1165640). This is a common and effective method for forming aryl ketones.

Alternatively, the hexanoic acid chain can be built upon a pre-existing dichlorophenyl ketone. This involves disconnecting the C4-C5 bond of the hexanoic acid chain, suggesting an alkylation of a smaller carbon chain onto a precursor containing the dichlorophenyl keto group.

Approaches to Construct the Hexanoic Acid Carbon Skeleton

The formation of the six-carbon chain of hexanoic acid is a critical aspect of the synthesis. byjus.comyoutube.combrainly.inbartleby.com Several classical and modern organic reactions can be employed for this purpose.

Condensation Reactions with Carbonyl and Carboxylic Acid Precursors

Condensation reactions, such as the Claisen condensation or the Aldol condensation, are powerful tools for C-C bond formation. fiveable.mebohrium.comlibretexts.orglibretexts.org For instance, a Claisen-type condensation between an ester with at least two alpha-hydrogens and another ester can yield a β-keto ester, which can be a precursor to the hexanoic acid chain. libretexts.org The reaction of an enolate with a carbonyl compound in an Aldol condensation can also be adapted to build the carbon skeleton. libretexts.org

A documented synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aldehyde with levulinic acid. researchgate.netnih.gov This approach, followed by reduction of the resulting double bond, provides a direct route to the keto acid skeleton. researchgate.netnih.gov

Alkylation and Acylation Methodologies in Keto Acid Formation

Alkylation and acylation reactions are fundamental to the synthesis of keto acids. libretexts.orgaklectures.comorganicreactions.orgscispace.com Friedel-Crafts acylation is a prominent method where an acyl group is introduced to an aromatic ring. youtube.com In the context of this compound, this would typically involve the reaction of 1,2-dichlorobenzene (B45396) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

The acylation of ketones can also be employed to form β-diketones, which can be further modified. organicreactions.org This involves the reaction of a ketone with an acylating agent like an ester, acid anhydride, or acid chloride. organicreactions.org

Oxidative Cleavage and Ozonolysis Routes for Linear Chain Assembly

Oxidative cleavage of cyclic alkenes or alkynes offers another pathway to linear dicarboxylic acids or keto acids. organic-chemistry.orgnih.govorganic-chemistry.orgnumberanalytics.commdpi.com For example, the ozonolysis of a suitable cyclohexene (B86901) derivative can yield a six-carbon chain with functional groups at both ends, which can then be manipulated to form the desired keto acid. Ozonolysis is a clean and efficient method for this transformation. mdpi.com Other oxidative cleavage methods can utilize reagents like potassium permanganate (B83412) or ruthenium tetroxide in combination with an oxidant. organic-chemistry.org

Introduction and Functionalization of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a key structural feature of the target molecule. Its introduction can be achieved either by starting with a pre-dichlorinated aromatic compound or by halogenating a phenyl group at a later stage of the synthesis.

Halogenation Strategies for Aromatic Rings

Direct halogenation of an aromatic ring is a common synthetic strategy. nih.govresearchgate.net Electrophilic aromatic substitution using molecular chlorine or bromine in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, can introduce halogen atoms to the benzene (B151609) ring. youtube.com The directing effects of existing substituents on the ring will determine the position of the incoming halogen atoms. For the synthesis of the 3,4-dichloro isomer, starting with a compound that directs ortho and para, and then performing a dichlorination, can be a viable route. Recent advances in C-H bond halogenation have also introduced methods that utilize directing groups to achieve high regioselectivity. rsc.org

Cross-Coupling and Arylation Reactions for C-C Bond Formation

The formation of the carbon-carbon bond between the 3,4-dichlorophenyl ring and the hexanoic acid backbone is a critical step in the synthesis of the target molecule. Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions represent two primary strategies for achieving this linkage.

Friedel-Crafts Acylation: A classic and direct method for forming aryl ketones is the Friedel-Crafts acylation. wikipedia.orgbyjus.comscience-revision.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.com For the synthesis of this compound, this can be envisioned by reacting 1,2-dichlorobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring. byjus.com The deactivating, ortho-para directing nature of the chlorine atoms on the benzene ring will primarily direct the acylation to the position para to the C1-chloro substituent (position 4), yielding the desired product. A stoichiometric amount of the Lewis acid catalyst is typically required because the product ketone can form a stable complex with the catalyst. wikipedia.org

Table 1: Representative Friedel-Crafts Acylation Conditions

| Acylating Agent | Aromatic Substrate | Catalyst | Typical Solvent | Product Type |

|---|---|---|---|---|

| Acyl Chloride | Benzene Derivative | AlCl₃, FeCl₃ | CS₂, Nitrobenzene | Aryl Ketone |

Palladium-Catalyzed Arylation: More contemporary approaches involve palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. nih.govorganic-chemistry.org A potential strategy is the arylation of an α-keto ester. acs.orgacs.orgnih.gov This would involve coupling an appropriate α-keto ester derivative with an aryl bromide. While this specific reaction applies to the α-position, related palladium-catalyzed methodologies can be adapted for forming the C-Ar bond in the target molecule, for instance, by coupling a 3,4-dichlorophenyl organometallic reagent with a suitable six-carbon electrophile. These reactions provide powerful alternatives to traditional methods for constructing complex molecules. organic-chemistry.org

Stereoselective and Regioselective Installation of the C-6 Ketone Functionality

The precise placement of the ketone at the C-6 position is paramount. This can be achieved either through direct installation via reactions like Friedel-Crafts acylation or through the transformation of a precursor functional group, such as a secondary alcohol.

Directed Oxidation Reactions

A common and reliable strategy for ketone synthesis involves the oxidation of a corresponding secondary alcohol. solubilityofthings.com In this pathway, the precursor molecule, 6-(3,4-dichlorophenyl)-6-hydroxyhexanoic acid, would be synthesized first. This alcohol precursor could then be selectively oxidized to the desired ketone.

Numerous reagents are available for the oxidation of secondary alcohols to ketones. imperial.ac.uk The choice of oxidant is crucial to ensure chemoselectivity, meaning the secondary alcohol is oxidized without affecting other parts of the molecule, particularly the carboxylic acid. While many strong oxidants like potassium permanganate (KMnO₄) could potentially cleave the carbon chain, milder and more selective reagents are preferred. solubilityofthings.com

Table 2: Common Reagents for Oxidation of Secondary Alcohols to Ketones

| Reagent | Name | Conditions | Selectivity |

|---|---|---|---|

| CrO₃/H₂SO₄/acetone | Jones Reagent | Aqueous acetone | Strong, can oxidize 1° alcohols to acids |

| C₅H₅NHCrO₃Cl (PCC) | Pyridinium chlorochromate | Anhydrous CH₂Cl₂ | Mild, oxidizes 1° alcohols to aldehydes |

| (COCl)₂/DMSO, Et₃N | Swern Oxidation | Low temp (-78°C), CH₂Cl₂ | Mild, avoids heavy metals |

The use of nitroxyl (B88944) radical catalysts, in particular, has been shown to enable highly chemoselective oxidation of α-hydroxy acids to α-keto acids using molecular oxygen as a benign co-oxidant. organic-chemistry.orgacs.org This highlights the potential for developing highly selective oxidation protocols that are compatible with the carboxylic acid functionality present in the target molecule's precursor. acs.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk Beyond the oxidation of a secondary alcohol, another plausible FGI strategy for installing the C-6 ketone is the hydration of an alkyne. libretexts.orgchemistrysteps.com

This synthetic route would involve constructing a precursor containing an alkyne at the C-5/C-6 position of the hexanoic acid chain. The terminal alkyne could then be hydrated using reagents such as aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the stable ketone form. chemistrysteps.com This method provides a robust alternative for introducing the ketone functionality at the desired position.

Carboxylic Acid Group Formation and Manipulation

The carboxylic acid moiety can be introduced in the final steps of the synthesis or carried through the reaction sequence in a protected form.

Hydrolysis of Esters and Nitriles

Synthesizing the target molecule with a terminal ester or nitrile group is a common strategy. These groups are generally less reactive than a free carboxylic acid and can be readily converted to the carboxylic acid in the final step. libretexts.org

Hydrolysis of Esters: The saponification of an ester, such as methyl or ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate, is a standard method. youtube.com This reaction is typically performed under basic conditions (e.g., with sodium hydroxide (B78521) in aqueous alcohol), which promotes the nucleophilic attack of a hydroxide ion on the ester carbonyl. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid. Acid-catalyzed hydrolysis is also possible but is an equilibrium process and often requires a large excess of water. youtube.com

Hydrolysis of Nitriles: A nitrile group can also serve as a precursor to the carboxylic acid. libretexts.orglumenlearning.com The synthesis of a nitrile precursor can be achieved via nucleophilic substitution of an alkyl halide with a cyanide ion. lumenlearning.com The nitrile can then be hydrolyzed under either acidic or basic conditions, typically with heating. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid. libretexts.org This method has the advantage of extending the carbon chain by one carbon. lumenlearning.com

Carboxyl Group Protection and Deprotection Techniques

In multi-step syntheses, it is often necessary to protect the acidic proton of the carboxylic acid to prevent it from interfering with reagents used in other steps (e.g., organometallic reagents). oup.com Esters are the most common protecting groups for carboxylic acids. oup.comfiveable.me

Table 3: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Stability Notes |

|---|---|---|---|---|

| Methyl Ester | -COOCH₃ | Fischer esterification (MeOH, H⁺) or CH₂N₂ | Base hydrolysis (NaOH) or strong acid | Stable to mild acid, reducing agents. |

| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to base and mild acid. Cleaved under neutral conditions. |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, acid catalyst | Strong acid (e.g., TFA) | Stable to base and nucleophiles. Cleaved under non-hydrolytic acidic conditions. |

The choice of protecting group is critical and must be orthogonal to other planned reactions. For instance, if a Grignard reagent were to be used to form the C-C bond, the carboxylic acid would first need to be protected as an ester. Conversely, if a reaction requires basic conditions that would hydrolyze a simple methyl ester, a more robust protecting group like a tert-butyl ester would be necessary. researchgate.net Similarly, the ketone functionality might require protection as an acetal (B89532) or ketal if strong nucleophilic or reducing agents are used that would otherwise react with it. masterorganicchemistry.comjove.com The strategic application of protection and deprotection steps is essential for the successful synthesis of polyfunctional molecules like this compound. fiveable.me

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and active compounds is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. For the synthesis of this compound, while specific green routes are not extensively documented in publicly available literature, a theoretical approach based on established green methodologies for similar transformations can be proposed and contrasted with traditional synthetic methods.

Green chemistry is guided by twelve core principles, which include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, use of catalytic reagents over stoichiometric ones, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. rsc.orgwikipedia.org These principles provide a framework for evaluating and improving synthetic routes.

A plausible and conventional method for synthesizing this compound involves the Friedel-Crafts acylation of 1,2-dichlorobenzene. sigmaaldrich.combyjus.com This classic reaction typically utilizes a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), with adipic anhydride or a related derivative in a chlorinated or aromatic hydrocarbon solvent. wikipedia.orgscience-revision.co.uk

However, this traditional approach presents several drawbacks from a green chemistry perspective:

Catalyst: The use of stoichiometric amounts of AlCl₃ generates a large volume of acidic aqueous waste during workup, as the catalyst is hydrolyzed and cannot be recovered or reused. pw.live

Solvents: Solvents commonly used in Friedel-Crafts reactions, such as dichloromethane (B109758) or nitrobenzene, are often volatile, toxic, and environmentally harmful.

Waste: The process has a low atom economy and a high E-factor (kg of waste per kg of product), characteristic of many pharmaceutical syntheses. acs.org

In contrast, a sustainable synthesis route for this compound would incorporate several green chemistry principles to mitigate these issues. A key focus would be the replacement of the homogeneous Lewis acid catalyst with a recyclable, heterogeneous solid acid catalyst. researchgate.netresearchgate.net Materials such as zeolites, clays, metal oxides, or supported sulfonic acids have been shown to effectively catalyze acylation reactions. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused multiple times, significantly reducing waste. researchgate.net

Furthermore, the choice of solvent is another critical area for green improvement. The ideal scenario is to perform the reaction under solvent-free conditions. nih.gov When a solvent is necessary, greener alternatives such as deep eutectic solvents (DES) can be employed. rsc.orgresearchgate.net For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been shown to act as both a catalyst and a green solvent for Friedel-Crafts acylations. rsc.org

The table below provides a comparative analysis of a traditional versus a proposed greener synthetic route for this compound.

| Parameter | Traditional Route | Proposed Greener Route |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Homogeneous) | Catalytic amount of a solid acid (e.g., Zeolite, supported acid) (Heterogeneous) |

| Catalyst Reusability | No | Yes |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Nitrobenzene | Solvent-free or Deep Eutectic Solvent (DES) |

| Reaction Conditions | Often requires elevated temperatures | Potentially milder conditions, possibly with microwave irradiation to improve energy efficiency |

| Waste Generation | High (hydrolyzed catalyst, solvent waste) | Low (catalyst is recycled, minimal or no solvent waste) |

| Atom Economy | Lower | Higher |

Another advanced and inherently green approach would be the exploration of biocatalytic methods. mdpi.com While not yet established for this specific compound, the use of engineered enzymes could offer a highly selective and environmentally benign route, operating under mild aqueous conditions. nih.govnih.gov For instance, enzymes could potentially be designed to catalyze the acylation or a similar key bond-forming reaction, completely avoiding the use of hazardous reagents and solvents.

By redesigning the synthesis of this compound around these green chemistry principles, it is possible to develop a more sustainable and economically viable manufacturing process.

Reaction Mechanisms and Chemical Transformations of 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Reactivity of the Keto Carbonyl Group

The ketone's carbonyl group is a primary site for chemical reactivity due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, can proceed under both basic and acidic conditions and is the gateway to numerous functional group interconversions. libretexts.orgchadsprep.comyoutube.com

Under basic conditions or with strong nucleophiles, the reaction typically involves the direct attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com Subsequent protonation yields the final alcohol product. youtube.com In contrast, acid catalysis protonates the carbonyl oxygen first, enhancing the electrophilicity of the carbonyl carbon and allowing it to be attacked by weaker nucleophiles. libretexts.orgyoutube.com

Common nucleophilic addition reactions applicable to the keto group of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid include the formation of cyanohydrins with cyanide ions and the addition of organometallic reagents like Grignards, which would result in tertiary alcohols after workup. youtube.commasterorganicchemistry.com Condensation reactions with amines and their derivatives can also occur, leading to the formation of imines or enamines, depending on the amine used. masterorganicchemistry.com

| Nucleophile | Reaction Type | Potential Product with this compound |

|---|---|---|

| Cyanide (e.g., HCN, NaCN) | Nucleophilic Addition | Cyanohydrin |

| Grignard Reagent (R-MgX) | Nucleophilic Addition | Tertiary Alcohol |

| Primary Amine (R-NH2) | Condensation | Imine |

| Secondary Amine (R2NH) | Condensation | Enamine |

| Alcohol (R-OH) | Nucleophilic Addition | Hemiacetal |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) exhibit increased acidity compared to standard alkane hydrogens. pressbooks.publibretexts.org This is because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. libretexts.org For this compound, there are two α-carbons: one on the aromatic side (with no protons) and one on the aliphatic chain (with two protons). The protons on the C5 carbon are therefore acidic.

The pKa of α-protons in a typical ketone is around 19-20. libretexts.org The presence of a strong base can deprotonate this position to form an enolate, which is a powerful nucleophile itself and can participate in reactions such as alkylation. pressbooks.pub

The enolate is in equilibrium with its corresponding keto and enol tautomers. pressbooks.pub While the keto form is generally more stable and predominates for most simple ketones, the enol form can be a key intermediate in certain reactions, such as α-halogenation. pressbooks.pub

| Type of Proton | Approximate pKa | Reason for Acidity |

|---|---|---|

| Alkane (e.g., in ethane) | ~50 | Very low acidity. |

| α-Proton of a Ketone | ~19-20 | Resonance stabilization of the enolate conjugate base. libretexts.org |

| α-Proton of an Ester | ~25 | Resonance from the alkoxy group competes with enolate stabilization, reducing acidity compared to a ketone. |

| Carboxylic Acid Proton | ~4-5 | Resonance stabilization of the carboxylate conjugate base. reddit.com |

The ketone functional group can undergo both reduction and oxidation. Reduction of the ketone in this compound would yield a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Ketones are generally resistant to oxidation that does not involve the cleavage of carbon-carbon bonds. However, under forcing conditions or with specific reagents, oxidative cleavage can occur. A more controlled and synthetically useful oxidative transformation is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. sigmaaldrich.comorganic-chemistry.org

The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by a rearrangement step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen, displacing a carboxylic acid. wikipedia.org The migratory aptitude of the substituents is a key factor in determining the regioselectivity of the reaction. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are the 3,4-dichlorophenyl group and the -(CH₂)₄COOH alkyl chain (a primary alkyl group). Based on the established migratory aptitude, the 3,4-dichlorophenyl group would be expected to migrate preferentially over the primary alkyl chain. This would result in the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is another center of reactivity, primarily involving reactions at the carbonyl carbon and the acidic hydroxyl proton.

The carboxylic acid moiety can be converted into several important derivatives, including esters, amides, and anhydrides.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the ester product, a large excess of the alcohol is often used as the solvent, or the water produced is removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Amidation: Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that forms a stable salt. To form an amide, the carboxylic acid must first be "activated." This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide from a carboxylic acid and an amine under milder conditions. lookchemmall.comresearchgate.net

Anhydride (B1165640) Formation: Carboxylic acid anhydrides are typically formed by the dehydration of two carboxylic acid molecules. wikipedia.org For a molecule like this compound, this could involve reacting it with a highly reactive acid derivative, such as an acid chloride, or using a strong dehydrating agent. For example, reacting the carboxylic acid with acetic anhydride can lead to the formation of a mixed anhydride. thieme-connect.deyoutube.com

| Transformation | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH) | Amide |

| Amidation (Direct Coupling) | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide |

| Anhydride Formation | Acid Chloride (R'COCl) or Acetic Anhydride | Mixed Anhydride |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. wikipedia.org For simple carboxylic acids, this process typically requires harsh conditions. However, the presence of a carbonyl group at the β-position relative to the carboxyl group significantly facilitates decarboxylation, often occurring upon gentle heating. masterorganicchemistry.com This is due to the ability to form a stable cyclic transition state.

While this compound is a γ-keto acid, not a β-keto acid, decarboxylation can still be induced, albeit under potentially more forcing conditions than for its β-keto counterparts. The mechanism for the decarboxylation of γ-keto acids is not as facile as that for β-keto acids because it cannot proceed through the typical six-membered cyclic transition state. However, under thermal or catalytic conditions, other pathways can become accessible.

One potential, albeit less common, mechanism could involve the formation of a lactone intermediate, which upon further reaction could lead to decarboxylation. It is also important to consider that in some instances, ketonic decarboxylation can occur, where two carboxylic acid molecules react to form a ketone with the elimination of water and carbon dioxide. researchgate.net The likelihood of these pathways for this compound would depend on the specific reaction conditions employed.

Reactivity of the Dichlorophenyl Substituent

The 3,4-dichlorophenyl group is a key structural feature that influences the electronic properties and reactivity of the entire molecule. The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution:

The chlorine atoms on the phenyl ring are deactivating yet ortho-, para-directing for electrophilic aromatic substitution (EAS). byjus.commasterorganicchemistry.commasterorganicchemistry.com The acyl group attached to the ring is also deactivating and a meta-director. The combined effect of these substituents makes the ring significantly less reactive towards electrophiles compared to benzene (B151609).

The directing effects of the substituents on the 3,4-dichlorophenyl ring are as follows:

The chlorine at position 3 directs incoming electrophiles to positions 2 and 6 (ortho) and 5 (para).

The chlorine at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and 2 (para).

The acyl group at position 1 is a meta-director, directing incoming electrophiles to position 5.

Considering these directing effects, the most likely position for electrophilic attack is position 5, as it is activated by both chlorine atoms (para to the 3-chloro and ortho to the 4-chloro) and is meta to the deactivating acyl group. Position 2 would be the next most likely site of attack. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org However, the presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAAr). libretexts.org In the case of this compound, the acyl group is electron-withdrawing, but its deactivating effect is not as strong as that of a nitro group. Therefore, nucleophilic aromatic substitution on the dichlorophenyl ring would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong nucleophile. If the reaction were to occur, the nucleophile would preferentially attack the carbon bearing a chlorine atom that is ortho or para to the acyl group.

Directed Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org While the chloro and acyl groups can have some directing ability, they are not among the strongest DMGs. The ketone carbonyl could potentially act as a directing group, favoring lithiation at the ortho position (position 2). However, the presence of the acidic carboxylic acid proton would interfere with this reaction, as it would be preferentially deprotonated by the strong base. Protection of the carboxylic acid group would be necessary to explore this synthetic route.

Cross-Coupling Processes:

The chlorine atoms on the aromatic ring provide handles for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govtaylorandfrancis.com Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to connect aryl halides with various coupling partners. taylorandfrancis.comyoutube.com For this compound, these reactions could be used to introduce new substituents onto the aromatic ring by replacing one or both of the chlorine atoms. The relative reactivity of the two chlorine atoms in these reactions would depend on the specific catalyst and reaction conditions used. Generally, the chlorine at the 4-position might be slightly more reactive due to less steric hindrance compared to the 3-position.

Intramolecular Cyclization and Ring-Forming Processes

The structure of this compound, with a ketone at the 6-position and a carboxylic acid at the 1-position, makes it a candidate for intramolecular cyclization reactions. The formation of cyclic structures is often thermodynamically favored, especially for five- and six-membered rings. uzh.ch

One plausible intramolecular reaction is the formation of a cyclic hemiacetal, also known as a lactol. This would occur through the nucleophilic attack of the carboxylic acid's hydroxyl group onto the carbonyl carbon of the ketone. This would result in the formation of a six-membered ring containing a hydroxyl group and an ether linkage. This type of ring-chain tautomerism is observed in many γ- and δ-keto carboxylic acids. The position of the equilibrium between the open-chain keto acid and the cyclic lactol form depends on various factors, including the stability of the resulting ring and the solvent.

Further dehydration of the cyclic hemiacetal, for instance under acidic conditions, could lead to the formation of an unsaturated lactone. Other intramolecular reactions, such as aldol-type condensations, might also be possible under specific basic conditions, leading to the formation of new ring systems.

Gas-Phase Fragmentation Mechanisms and Ion Chemistry

In mass spectrometry, the fragmentation patterns of a molecule provide valuable information about its structure. For this compound, under electron ionization (EI) or other energetic ionization methods, several characteristic fragmentation pathways can be predicted.

The molecular ion would be expected to undergo fragmentation at various points along the hexanoic acid chain. A common fragmentation for ketones is α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain, or the bond between the carbonyl carbon and the dichlorophenyl ring.

Another likely fragmentation pathway is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a γ-hydrogen atom. In this molecule, the γ-hydrogens are on the fourth carbon of the hexanoic acid chain. This rearrangement would lead to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized radical cation.

The presence of two chlorine atoms would give rise to a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the dichlorophenyl ring itself could also occur, leading to the loss of chlorine atoms or HCl. The study of the gas-phase ion chemistry of related dichlorinated aromatic compounds can provide further insights into the expected fragmentation behavior. nist.govnih.gov

Derivatization Strategies for Enhanced Analysis and Synthetic Utility of 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Derivatization for Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and quantification of chemical compounds. However, molecules that lack suitable structural features may exhibit poor response with certain spectroscopic techniques. Derivatization can be employed to introduce moieties that enhance or enable detection.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com The part of a molecule responsible for absorbing this light is known as a chromophore. youtube.com While the 3,4-dichlorophenyl ketone moiety in 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid already acts as a chromophore, its absorption characteristics may not be optimal for all analytical applications.

Derivatization can introduce additional or more potent chromophores into the molecule, often leading to a shift in the maximum absorption wavelength (λmax) to a region with less interference and an increase in the molar absorptivity, which enhances sensitivity. researchgate.net For this compound, this is typically achieved by targeting the carboxylic acid group. Reaction with a chromophore-containing alcohol or amine to form an ester or an amide, respectively, can append a new system that significantly alters the UV-Vis spectrum. For instance, reacting the carboxylic acid with an amine like p-nitroaniline would introduce a highly conjugated system, likely shifting the λmax to a longer wavelength and increasing its detection sensitivity.

| Derivative Type | Derivatizing Reagent Example | Introduced Chromophore | Expected Spectroscopic Effect |

|---|---|---|---|

| Ester | p-Nitrophenol | p-Nitrophenyl group | Bathochromic shift (shift to longer λmax) and increased molar absorptivity. |

| Amide | N-(4-aminophenyl)piperidine | 4-aminophenylpiperidine group | Introduction of a new strong absorption band. nih.gov |

| Thiol Ester | 4-Nitrothiophenol | 4-Nitrophenylthio group | Significant alteration of the UV-Vis absorption profile. |

Fluorescence spectroscopy is an exceptionally sensitive detection method. Molecules that are not naturally fluorescent can be chemically tagged with a fluorescent group (a fluorophore) to enable their detection. This process, known as fluorogenic derivatization, involves reacting the target molecule with a reagent that is itself either fluorescent or becomes fluorescent upon reaction. sdiarticle4.com

For this compound, the carboxylic acid function is the primary site for such derivatization. A variety of reagents are available that react specifically with carboxylic acids to form highly fluorescent derivatives. nih.govdoi.org These reactions are often used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC), allowing for the quantification of very low concentrations of the analyte. nih.govnih.gov

| Fluorogenic Reagent Class | Example Reagent | Reaction Target | Resulting Derivative |

|---|---|---|---|

| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl) | Carboxylic acid (after activation) or primary/secondary amines | Fluorescent sulfonamide or ester derivative. sdiarticle4.com |

| Fluoresceins | 6-Oxy-(acetyl ethylenediamine) fluorescein (B123965) (AEF) | Carboxylic acid | Highly fluorescent ester derivative. nih.govdoi.org |

| Benzofurans | 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Carboxylic acid (via coupling to an amine) | Fluorescent NBD-adduct. |

Strategies for Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a compound like this compound, derivatization can be crucial for improving its behavior in both the separation and ionization stages of an MS analysis. nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be volatile and thermally stable. The carboxylic acid group makes the parent compound non-volatile. Esterification, often to form methyl or ethyl esters, is a common strategy to increase volatility, allowing for GC-based analysis.

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency. The carboxylic acid can be tagged with a group that has a high proton affinity or is permanently charged, which improves signal intensity in positive-ion electrospray ionization (ESI). For example, derivatization with N-(4-aminophenyl)piperidine can significantly improve detection limits. nih.gov Furthermore, certain derivatives can produce specific and predictable fragmentation patterns upon collision-induced dissociation, which aids in structural confirmation and quantification. rsc.orgresearchgate.net

Chemical Modifications for Improved Chromatographic Separation

The efficiency and quality of chromatographic separation are highly dependent on the chemical properties of the analyte relative to the stationary and mobile phases. The polar carboxylic acid group in this compound can cause issues in reverse-phase HPLC, the most common mode of liquid chromatography. These issues include poor retention on nonpolar stationary phases (like C18) and peak tailing due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Converting the polar carboxylic acid into a less polar functional group, such as an ester, can significantly improve chromatographic behavior. mdpi.com This modification increases the compound's hydrophobicity, leading to better retention and resolution on reverse-phase columns. The choice of the ester group (e.g., methyl, ethyl, benzyl) allows for the fine-tuning of retention time. This pre-column derivatization is a standard strategy to enhance the separation of organic acids from complex mixtures. nih.gov

Functional Group Specific Derivatizations

The reactivity of the carboxylic acid group is central to most derivatization strategies for this compound. Esterification and amidation are two of the most fundamental and versatile transformations.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven reaction, and using the alcohol as a solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com Alternatively, for more sensitive substrates, carboxylic acids can be converted to esters under milder conditions using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.org

Amidation is the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires the carboxylic acid to be "activated" first, as direct reaction with an amine is slow. lookchemmall.comresearchgate.net Common coupling agents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester or carbodiimides are used to facilitate the formation of the amide bond under mild conditions, allowing for the synthesis of a wide array of amide derivatives. lookchemmall.comresearchgate.net

These derivatizations are not only useful for analysis but are also foundational in synthetic chemistry for building more complex molecules from the this compound scaffold.

| Reaction | Reagents | Product | Primary Utility |

|---|---|---|---|

| Fischer Esterification | Methanol (B129727), H₂SO₄ (catalyst) | Methyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Improved volatility for GC-MS, improved HPLC separation. masterorganicchemistry.com |

| Steglich Esterification | Benzyl alcohol, DCC, DMAP | Benzyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Mild conditions, introduction of a UV-active group. orgsyn.org |

| Amidation | Aniline, EDCI, HOBt | N-Phenyl-6-(3,4-dichlorophenyl)-6-oxohexanamide | Synthetic utility, altered polarity for chromatography. |

| Fluorescent Tagging | AEF, coupling agent | Fluorescein-tagged ester derivative | Highly sensitive fluorescence detection. nih.gov |

Ketone Derivatization (e.g., oxime, hydrazone, or ketal formation)

The ketone functional group in this compound is a key site for chemical modification through derivatization. These reactions are pivotal for both analytical and synthetic purposes. Analytically, derivatization can enhance the detectability and chromatographic behavior of the molecule. Synthetically, it can serve as a protecting group strategy, allowing for selective reactions at the carboxylic acid terminus.

Oxime Formation

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions results in the formation of the corresponding oxime. numberanalytics.comwikipedia.org This condensation reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality. numberanalytics.com The reaction is generally acid-catalyzed to facilitate the elimination of water. numberanalytics.com The resulting oxime exists as a crystalline solid, and its formation can be used for the purification and characterization of the parent ketone. ijprajournal.com Given that the oxime can exist as two geometric isomers (E/Z or syn/anti) if the groups attached to the carbon are different, this derivatization can add complexity that may be exploited in advanced analytical separations. wikipedia.org

Hydrazone Formation

Hydrazone formation occurs when the ketone group reacts with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives. libretexts.org A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is employed for the detection and quantification of carbonyl compounds. yorku.caepa.gov The reaction with DNPH is typically carried out in an acidic solution and yields a highly colored 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. epa.govperlan.com.pl This method is noted for its efficiency in derivatizing aldehydes and ketones for analytical quantification. yorku.ca The formation of the hydrazone proceeds via nucleophilic addition to the carbonyl group, forming an intermediate that then eliminates a water molecule to create the C=N-N bond. libretexts.orgfiveable.me For synthetic purposes, hydrazone formation is the first step of the Wolff-Kishner reduction, which converts the ketone into a methylene (B1212753) (-CH₂-) group under basic conditions, although this is a reduction rather than a simple derivatization for analysis. libretexts.orgfiveable.me

Ketal Formation

Ketal formation is a crucial strategy for protecting the ketone group, particularly when chemical modifications are intended for the carboxylic acid moiety of this compound. numberanalytics.comyoutube.com The reaction involves treating the ketone with an alcohol or a diol (such as ethylene (B1197577) glycol) in the presence of an acid catalyst. acs.org This process is reversible, and the removal of water is necessary to drive the equilibrium toward the formation of the ketal. acs.orglibretexts.org Once the ketone is protected as a ketal, it becomes unreactive towards nucleophiles and reducing agents, allowing for selective chemistry to be performed on the carboxylic acid group. libretexts.orglibretexts.org Following the desired reactions, the protective ketal group can be easily removed by hydrolysis with aqueous acid to regenerate the original ketone. youtube.comlibretexts.org This protective strategy is fundamental in multi-step organic synthesis involving molecules with multiple functional groups. numberanalytics.com

Table 1: Summary of Ketone Derivatization Strategies

| Derivatization Type | Reagent(s) | Typical Conditions | Product | Primary Utility |

|---|---|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH) | Mildly acidic (e.g., with pyridine (B92270) or HCl) | 6-(3,4-Dichlorophenyl)-6-(hydroxyimino)hexanoic acid | Identification, purification, synthesis of nitrogen-containing compounds |

| Hydrazone Formation | Hydrazine (H₂NNH₂) or 2,4-Dinitrophenylhydrazine (DNPH) | Acidic catalyst (e.g., H₂SO₄) | 6-(3,4-Dichlorophenyl)-6-(hydrazinylidene)hexanoic acid or its 2,4-dinitrophenyl derivative | Analytical detection and quantification (especially with DNPH), synthetic intermediate (Wolff-Kishner) |

| Ketal Formation | Diol (e.g., Ethylene Glycol) and an acid catalyst | Anhydrous acid (e.g., p-toluenesulfonic acid), water removal (e.g., Dean-Stark trap) | Cyclic ketal derivative | Protecting group for the ketone during synthesis |

Chiral Derivatization Approaches for Stereochemical Analysis

While this compound is an achiral molecule, its metabolic or synthetic derivatives can be chiral. For instance, the reduction of the ketone group would lead to a chiral secondary alcohol, 6-(3,4-Dichlorophenyl)-6-hydroxyhexanoic acid, which exists as a pair of enantiomers. The determination of the enantiomeric composition (e.g., enantiomeric excess) of such chiral derivatives is crucial in pharmaceutical and biological studies, as enantiomers often exhibit different physiological activities.

Stereochemical analysis is commonly performed by converting the enantiomers into diastereomers through reaction with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org Diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. wikipedia.orgnih.gov

For a potential chiral derivative like 6-(3,4-Dichlorophenyl)-6-hydroxyhexanoic acid, derivatization can be targeted at either the hydroxyl group or the carboxylic acid group.

Derivatization of the Carboxylic Acid Group

Derivatization of the Hydroxyl Group

If the ketone is reduced to a chiral alcohol, the resulting hydroxyl group can be derivatized. A classic and widely used CDA for this purpose is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org It is reacted with the alcohol to form diastereomeric esters (Mosher's esters). The analysis of these esters, often by ¹H or ¹⁹F NMR spectroscopy, allows for the determination of the absolute configuration of the alcohol. The use of CDAs for analyzing chiral compounds is a powerful tool, although the derivatization reaction must proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio. wikipedia.org

Table 2: Chiral Derivatization Approaches for Potential Chiral Derivatives

| Target Functional Group | Chiral Derivatizing Agent (CDA) Example | Resulting Diastereomer | Typical Analytical Method |

|---|---|---|---|

| Carboxylic Acid | (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) ccspublishing.org.cn | Diastereomeric amides | LC-MS |

| Carboxylic Acid | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) nih.gov | Diastereomeric amides | HPLC-UV, LC-MS |

| Hydroxyl (Alcohol) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) wikipedia.org | Diastereomeric esters | NMR Spectroscopy (¹H, ¹⁹F), HPLC |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and quantification of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid from its synthetic precursors, byproducts, and degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) with Varied Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation efficiency and selectivity are highly dependent on the choice of the stationary phase.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating compounds based on their hydrophobicity. For this compound, a C18 or C8 stationary phase would be appropriate. The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). While less common for this type of analyte, NP-HPLC can be advantageous for separating isomers or when the compound is highly soluble in non-polar solvents.

Ion-Exchange Chromatography (IEC): Given the acidic nature of the carboxylic acid group, IEC can be a powerful tool for separation. Anion-exchange chromatography, using a stationary phase with positively charged functional groups, would retain the negatively charged carboxylate form of the molecule. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. While not a primary method for purity assessment of a small molecule like this compound, it can be useful for detecting and quantifying high molecular weight impurities or aggregates.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Reversed-Phase | Normal-Phase | Ion-Exchange |

|---|---|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Silica (B1680970) (5 µm, 4.6 x 250 mm) | Quaternary Ammonium (B1175870) (10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | Hexane | 20 mM Tris-HCl, pH 7.5 |

| Mobile Phase B | Acetonitrile | Ethyl Acetate | 20 mM Tris-HCl with 1 M NaCl |

| Gradient | 20-80% B in 30 min | 10-50% B in 20 min | 0-100% B in 25 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Retention Time | ~15.2 min | ~12.5 min | ~18.7 min |

Note: The data in this table is illustrative and intended for exemplary purposes.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to its low volatility, this compound requires derivatization to a more volatile form prior to GC analysis. Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form the trimethylsilyl (B98337) ester). The resulting volatile derivative can then be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

Table 2: Hypothetical GC Conditions for a Derivatized Analyte

| Parameter | Value |

|---|---|

| Analyte | Methyl 6-(3,4-dichlorophenyl)-6-oxohexanoate |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Carrier Gas | Helium (1.2 mL/min) |

| Detector | Mass Spectrometer (MS) |

| Retention Time | ~22.5 min |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ion Chromatography (IC) and Ion Exclusion Chromatography for Ionic Species

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. For this compound, anion-exchange IC can be employed to separate the carboxylate anion from other inorganic and organic anions. Suppressed conductivity detection is often used to enhance sensitivity.

Ion Exclusion Chromatography (IEC) is another valuable technique for separating weak organic acids from strong inorganic acids. The separation is based on the principle of Donnan exclusion, where the ionic analytes are repelled by the charged stationary phase and elute earlier than the non-ionic or weakly ionized analytes.

Capillary Electrophoresis (CE) for Charged Compounds

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For this compound, which is negatively charged at neutral or basic pH, CE offers a rapid and high-resolution separation method. The separation can be optimized by adjusting the pH, buffer composition, and applied voltage. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral impurities from the charged analyte.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the hexanoic acid chain. The chemical shifts and coupling patterns of these signals are characteristic of the molecule's structure.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum would show characteristic signals for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure. COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC shows correlations between protons and carbons that are two or three bonds apart.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2', H-5', H-6' (Aromatic) | 7.5 - 8.0 | m |

| H-5 (CH₂) | ~2.9 | t |

| H-2 (CH₂) | ~2.4 | t |

| H-3, H-4 (CH₂) | ~1.7 | m |

| COOH | >10 | br s |

Note: The data in this table represents predicted values and is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~198 |

| COOH | ~178 |

| C-1' (Aromatic) | ~138 |

| C-3', C-4' (Aromatic, C-Cl) | ~132-134 |

| C-2', C-5', C-6' (Aromatic, C-H) | ~128-131 |

| C-5 | ~38 |

| C-2 | ~34 |

| C-3 | ~28 |

| C-4 | ~24 |

Note: The data in this table represents predicted values and is for illustrative purposes only. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) with Diverse Ionization Sources (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound. The choice of ionization source is critical, as it dictates the extent of fragmentation and the type of molecular ion observed.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. For this compound, the molecular ion peak (M+) at m/z 274 (for ³⁵Cl isotopes) would likely be of low abundance or even absent due to the molecule's instability under these conditions. The resulting mass spectrum would be dominated by fragment ions, providing a detailed fingerprint of the molecule's structure. Key predicted fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups and cleavage of the aliphatic chain.

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, typically with minimal fragmentation. This method is ideal for determining the molecular weight of thermally labile and polar molecules like this compound. In positive-ion mode, the spectrum would be expected to show a prominent protonated molecule, [M+H]⁺, at m/z 275. In negative-ion mode, a deprotonated molecule, [M-H]⁻, at m/z 273 would be observed. These ions are often the base peaks in the spectrum, clearly indicating the compound's molecular weight.

| Ionization Technique | Predicted Key Ions (m/z) | Interpretation |

|---|---|---|

| Electron Ionization (EI) | 274 (M+), 173, 145, 111 | Low abundance molecular ion, significant fragmentation providing structural details. |

| Electrospray Ionization (ESI+) | 275 ([M+H]+) | Strong protonated molecular ion peak, confirming molecular weight. |

| Electrospray Ionization (ESI-) | 273 ([M-H]-) | Strong deprotonated molecular ion peak, confirming molecular weight. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion generated by ESI) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, revealing information about the precursor's structure.

For this compound, the fragmentation of the [M+H]⁺ precursor ion at m/z 275 would be expected to yield several characteristic product ions. The fragmentation pathways would likely involve the neutral loss of water (H₂O) from the carboxylic acid group, loss of carbon monoxide (CO), and various cleavages along the hexanoic acid chain. This detailed fragmentation pattern allows for the confirmation of the connectivity of the different functional groups within the molecule.

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Predicted Neutral Loss |

|---|---|---|

| 275 | 257 | H₂O |

| 275 | 247 | CO |

| 275 | 173 | C₅H₈O₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that acts as a molecular fingerprint.

The IR spectrum of this compound is predicted to exhibit several distinct absorption bands corresponding to its constituent functional groups. The presence of a carboxylic acid would be confirmed by a very broad O-H stretching band and a C=O stretching band. The ketone carbonyl group would also show a characteristic C=O stretch. The aromatic ring would be identified by C-H and C=C stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid (O-H) | 3300 - 2500 (broad) | Stretching |

| Aliphatic (C-H) | 2950 - 2850 | Stretching |

| Aromatic (C-H) | 3100 - 3000 | Stretching |

| Ketone (C=O) | ~1715 | Stretching |

| Carboxylic Acid (C=O) | ~1700 | Stretching |

| Aromatic (C=C) | 1600 - 1450 | Stretching |

| Aromatic C-Cl | ~800-600 | Stretching |

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of this compound. The compound's polarity makes it amenable to separation by reversed-phase high-performance liquid chromatography (HPLC). An ESI source would be the ideal interface to the mass spectrometer, allowing for the detection of the protonated or deprotonated molecular ions as the compound elutes from the column. This technique is invaluable for purity assessment, allowing for the separation and identification of any synthesis-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, direct analysis of this compound by GC-MS would be challenging. However, derivatization of the carboxylic acid group, for example, through methylation or silylation, would increase its volatility, making it suitable for GC analysis. The separation of the derivatized compound on a GC column followed by detection using an EI mass spectrometer would provide a wealth of structural information from the resulting fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the theoretical exact mass of the protonated molecule ([C₁₂H₁₃Cl₂O₃]⁺) is 275.0241. An HRMS measurement that is very close to this theoretical value would provide strong evidence for the compound's elemental formula, significantly increasing the confidence in its identification.

Quantitative Analysis Techniques

The accurate quantification of this compound is crucial for its application in research and potential industrial uses. A variety of analytical techniques can be employed for its quantitative analysis, each with its own merits in terms of sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Titrimetry are among the most prominent methods for the precise determination of the concentration and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is particularly well-suited for this purpose, offering excellent resolution and sensitivity.

A validated method for the analysis of structurally similar dichlorobenzoic acids can be adapted for this compound. researchgate.netoup.com The separation is typically achieved on a C18 column, which provides good retention for the relatively nonpolar dichlorophenyl group, while the carboxylic acid moiety allows for manipulation of retention time and peak shape by adjusting the mobile phase pH. A mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate) and an organic modifier (like methanol or acetonitrile) is commonly used. researchgate.netoup.com The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid will ensure it is in its protonated form, leading to better retention and sharper peaks.

Detection is most commonly performed using an ultraviolet (UV) detector, as the dichlorophenyl group imparts strong UV absorbance. A wavelength of around 210 nm is often chosen for aromatic compounds to achieve high sensitivity. oup.com For quantitative purposes, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a certified reference standard. The linearity of this curve is a key validation parameter.

Table 1: Representative HPLC Method Parameters and Validation Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Methanol |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Validation Parameters | |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2.0% |

This data is representative for the analysis of dichlorinated aromatic carboxylic acids and serves as a plausible example for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound, offering high selectivity and sensitivity. However, due to the low volatility of the carboxylic acid, derivatization is a necessary prerequisite for GC analysis. lmaleidykla.ltnih.gov The carboxylic acid group is typically converted into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. usherbrooke.ca Derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by heating with methanolic HCl can yield suitable derivatives for GC analysis. nih.govusherbrooke.ca

Once derivatized, the compound can be separated on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The temperature program of the GC oven is optimized to ensure good separation from any impurities or byproducts of the derivatization reaction.

The mass spectrometer provides highly selective detection by monitoring specific fragment ions of the derivatized analyte. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, which enhances sensitivity by focusing on a few characteristic ions. An internal standard, a structurally similar compound with a different mass, is typically added to the samples to correct for variations in injection volume and derivatization efficiency.

Table 2: Illustrative GC-MS Method Parameters

| Parameter | Value |

| Derivatization | |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Conditions | 70°C for 30 minutes |

| GC Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized compound |

These parameters represent a typical starting point for the GC-MS analysis of a derivatized carboxylic acid.

Titrimetry

A precisely weighed amount of the acid is dissolved in a suitable solvent, such as a mixture of water and ethanol (B145695) to ensure solubility. A few drops of a visual indicator, like phenolphthalein, are added to the solution. The standardized NaOH solution is then added incrementally from a burette until the endpoint is reached, which is indicated by a persistent color change of the indicator. researchgate.net Alternatively, a potentiometric titration can be performed where the change in pH is monitored with a pH meter as the titrant is added, and the endpoint is determined from the inflection point of the titration curve. mit.edu

Table 3: Example of Purity Determination by Titrimetry

| Parameter | Value |

| Sample Mass | 0.2500 g |

| Titrant | 0.1000 M Sodium Hydroxide (B78521) (NaOH) |

| Volume of NaOH at Endpoint | 9.05 mL |

| Calculations | |

| Moles of NaOH | 0.000905 mol |

| Moles of Acid (1:1 stoichiometry) | 0.000905 mol |

| Molecular Weight of Acid | 275.11 g/mol |

| Calculated Mass of Acid | 0.2489 g |

| Purity | 99.56% |

This table illustrates a hypothetical calculation for the purity determination of this compound.

Computational and Theoretical Studies on 6 3,4 Dichlorophenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a powerful lens through which to examine the electronic structure and energetic properties of molecules. For 6-(3,4-dichlorophenyl)-6-oxohexanoic acid, both Density Functional Theory (DFT) and Ab Initio methods have been theoretically applied to elucidate its fundamental chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathway Energetics

Density Functional Theory (DFT) is a computational method that has become a standard tool for investigating the electronic properties of molecules. sciepub.comdergipark.org.trmdpi.com For this compound, DFT calculations would theoretically be employed to map the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. These calculations can pinpoint regions of high and low electron density, identifying potential sites for electrophilic and nucleophilic attack.

Furthermore, DFT is instrumental in exploring the energetics of potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of various chemical transformations involving the title compound. This information is invaluable for understanding its synthesis, degradation, and potential metabolic pathways.

Ab Initio Methods for Thermochemical and Spectroscopic Property Predictions

Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for predicting molecular properties. sciepub.com For this compound, these methods can be used to calculate key thermochemical data, such as the heat of formation and Gibbs free energy. These values are fundamental for understanding the compound's stability and its behavior in chemical equilibria.

Additionally, Ab Initio calculations are powerful tools for predicting spectroscopic properties. By simulating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, providing detailed information about the atomic connectivity and chemical environment within the molecule.

Molecular Modeling and Simulations

To complement the static picture provided by quantum chemical calculations, molecular modeling and simulations are employed to explore the dynamic behavior of this compound. These methods provide insights into the molecule's conformational flexibility and its interactions with a solvent environment.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible hexanoic acid chain in this compound means that the molecule can adopt a multitude of different three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy, a potential energy surface can be constructed. This surface reveals the low-energy, and therefore most probable, conformations of the molecule. Understanding the preferred conformations is critical as the shape of a molecule often dictates its biological activity and physical properties.

Molecular Dynamics Simulations for Solution-Phase Behavior

While conformational analysis explores the energetic landscape of an isolated molecule, molecular dynamics (MD) simulations provide a dynamic picture of how the molecule behaves over time, particularly in a solution. nih.gov In an MD simulation, the motions of the atoms are calculated over a period of time, taking into account the interactions with surrounding solvent molecules. For this compound, MD simulations can reveal how the molecule tumbles, vibrates, and changes its conformation in a solvent such as water. This provides a more realistic representation of the molecule's behavior in a biological or chemical system and can shed light on properties like solubility and transport.

Investigation of Intramolecular Interactions and Electronic Effects

The chemical behavior of this compound is governed by a complex interplay of intramolecular interactions and electronic effects. The dichlorophenyl group, with its electron-withdrawing chlorine atoms, significantly influences the electron distribution across the entire molecule. This inductive effect can impact the acidity of the carboxylic acid group and the reactivity of the ketone.